Piperidin-3-one hydrochloride

Overview

Description

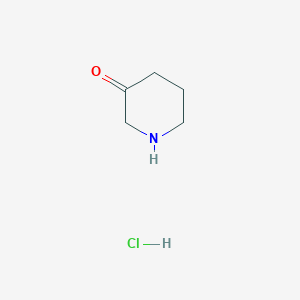

Piperidin-3-one hydrochloride is a chemical compound with the linear formula C5H10ClNO . It is a versatile synthetic building block used in various pharmaceutical preparations . This compound is a solid substance and should be stored at 2-8°C .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

This compound has a molecular weight of 135.59 . Its InChI code is 1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at temperatures between 2-8°C . Its molecular weight is 135.59 .Scientific Research Applications

Chemical Synthesis and Characterization

Piperidin-3-one hydrochloride derivatives serve as important intermediates in chemical synthesis. Their selective hydrogenation using an iridium catalyst provides access to substituted derivatives, which are prevalent in pharmaceutical agents due to their high yields and practicality for large-scale synthesis (Huang et al., 2015). Additionally, compounds like 4-carboxypiperidinium chloride are characterized through X-ray diffraction and Fourier-transform infrared spectroscopy, providing valuable information on their crystal and molecular structure (Szafran, Komasa & Bartoszak-Adamska, 2007).

Medicinal Chemistry and Pharmacology

This compound derivatives are used in medicinal chemistry to create bioactive molecules. The ultrasound-promoted synthesis of bipodal and tripodal piperidin-4-ones, for instance, has been explored for higher yield and efficiency. These compounds are important in medicinal chemistry, often reduced to piperidin-4-ols for further applications (Rajesh, Reddy & Vijayakumar, 2012).

Material Science and Catalysis

In the realm of material science, this compound derivatives are utilized for catalytic applications. Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) have been synthesized, showing their efficiency as catalysts in the one-pot synthesis of various organic compounds. This showcases their potential in catalysis and the development of reusable nanomagnetic catalysts (Ghorbani-Choghamarani & Azadi, 2015).

Environmental Chemistry

This compound derivatives are investigated in environmental chemistry as corrosion inhibitors. For example, derivatives such as piperine have been studied for their interaction with iron surfaces, indicating their potential as green corrosion inhibitors. Theoretical studies like DFT and Monte Carlo dynamics provide insights into their efficacy and the modes of complexation with metal surfaces (Belghiti et al., 2018).

Mechanism of Action

Target of Action

Piperidin-3-one hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to have a wide variety of biological activities and are used in the production of many drugs . .

Mode of Action

It’s worth noting that piperidine derivatives are often used in the synthesis of drugs due to their ability to interact with various biological targets . For instance, Biperiden, a piperidine derivative, is known to work by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant actions .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Piperidin-3-one hydrochloride is classified as a Category 2 flammable liquid, Category 4 for acute toxicity (oral), Category 3 for acute toxicity (inhalation and dermal), and Category 1B for skin corrosion . It also poses a short-term (acute) aquatic hazard (Category 3) . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Biochemical Analysis

Biochemical Properties

Piperidin-3-one hydrochloride plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of quinolines and quinazolines, which are employed in the treatment of benign prostatic hyperplasia . The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the formation of stable complexes essential for therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have demonstrated significant antitumor properties against various cancer cell lines, including HCT-116, T-47D, HL-60, MOLT-4, RPMI-8226, and PC-3 . These effects are mediated through the modulation of cell signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and reduced proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been found to exhibit dual cholinesterase inhibition and target the beta-secretase enzyme . These interactions result in the inhibition of enzyme activity, leading to the accumulation of specific substrates and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives exhibit both antiaggregatory and antioxidant effects over time . These properties contribute to the compound’s therapeutic potential and its ability to maintain efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antipsychotic activity with limited adverse effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, the compound undergoes hydrogenation and cyclization reactions to form piperidine rings, which are crucial for its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. Piperidine derivatives have been shown to exhibit good bioavailability and tissue distribution, which are essential for their therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its site of action and exerts its therapeutic effects. Piperidine derivatives have been found to localize in the cytoplasm and nucleus, where they modulate cellular processes and gene expression .

properties

IUPAC Name |

piperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKOJFFKXGPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627629 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61644-00-6 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)